
Gonadorelin acetate
Descripción general
Descripción
El acetato de gonadorelina es una hormona polipeptídica sintética que imita la hormona liberadora de gonadotropina (GnRH) natural producida por el hipotálamo. Se utiliza principalmente para estimular la liberación de la hormona luteinizante (LH) y la hormona folículoestimulante (FSH) de la glándula pituitaria anterior . Este compuesto se utiliza tanto en medicina humana como veterinaria para fines diagnósticos y terapéuticos .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El acetato de gonadorelina se sintetiza mediante síntesis de péptidos en fase sólida (SPPS), un método que permite la adición secuencial de aminoácidos a una cadena peptídica en crecimiento anclada a una resina sólida . El proceso implica los siguientes pasos:
Unión del primer aminoácido: El primer aminoácido se une a una resina sólida.
Desprotección: Se elimina el grupo protector del aminoácido.
Acoplamiento: El siguiente aminoácido se activa y se acopla a la cadena peptídica en crecimiento.
Repetición: Los pasos 2 y 3 se repiten hasta obtener la secuencia peptídica deseada.
Escisión: El péptido se escinde de la resina y se purifica.
Métodos de producción industrial
En entornos industriales, la producción de acetato de gonadorelina implica SPPS a gran escala, seguido de purificación mediante cromatografía líquida de alta resolución (HPLC) para asegurar la pureza y calidad del producto final . El péptido se liofiliza a continuación para obtener una forma de polvo seco estable, adecuada para el almacenamiento y el uso.
Análisis De Reacciones Químicas
Tipos de reacciones
El acetato de gonadorelina experimenta principalmente reacciones de hidrólisis y degradación. Es estable en condiciones ácidas, pero puede degradarse en condiciones alcalinas .
Reactivos y condiciones comunes
Hidrólisis: Agua y condiciones ácidas o básicas.
Degradación: Las condiciones alcalinas pueden conducir a una cinética no de primer orden.
Principales productos formados
Los principales productos formados por la degradación del acetato de gonadorelina incluyen fragmentos peptídicos más pequeños y aminoácidos .
Aplicaciones Científicas De Investigación
Pharmacological Properties
Gonadorelin acetate acts by stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland. This stimulation plays a crucial role in various reproductive processes, making it beneficial for treating conditions such as hypothalamic amenorrhea, hypogonadotropic hypogonadism, and infertility.
Induction of Ovulation
This compound is primarily indicated for the induction of ovulation in women with primary hypothalamic amenorrhea. Clinical studies have demonstrated its efficacy:
- In a study involving 48 women with primary hypothalamic amenorrhea, 94% ovulated following treatment, and 58% achieved pregnancy .
- This compound is particularly useful for patients who have not responded to other ovulation induction methods such as clomiphene citrate or letrozole .
Treatment of Hypogonadism
This compound is also utilized in managing congenital hypogonadotropic hypogonadism in both males and females. It helps restore normal gonadal function by stimulating endogenous hormone production.
Veterinary Medicine
In veterinary applications, this compound is used to synchronize estrus cycles in cattle:
- Research indicates that administration results in significant LH secretion, which can enhance reproductive efficiency in livestock .
Anaphylaxis Case Report
A notable case study reported anaphylaxis in an 8-year-old girl undergoing treatment for central precocious puberty with this compound. This highlights the importance of monitoring adverse reactions during treatment .
Efficacy in Infertility Treatments
In another study focusing on women with infertility related to polycystic ovary syndrome (PCOS), this compound was shown to effectively induce ovulation when traditional therapies failed .
Table 1: Clinical Efficacy of this compound
Study Reference | Patient Population | Ovulation Rate (%) | Pregnancy Rate (%) |
---|---|---|---|
48 women with HA | 94 | 58 | |
Infertile women | Not specified | Not specified |
Table 2: Applications in Veterinary Medicine
Species | Application | Outcome |
---|---|---|
Cattle | Estrus synchronization | Increased LH secretion |
Horses | Induction of ovulation | Improved reproductive outcomes |
Regulatory Considerations
This compound is currently available under investigational new drug protocols and is not commercially available due to past discontinuations of FDA-approved formulations. Its use is limited to specific clinical settings where compounded formulations are necessary to meet patient needs .
Mecanismo De Acción
El acetato de gonadorelina actúa imitando la acción de la hormona liberadora de gonadotropina endógena. Se une a los receptores de GnRH en la glándula pituitaria anterior, estimulando la liberación de la hormona luteinizante y la hormona folículoestimulante . Estas hormonas actúan entonces sobre las gónadas para regular las funciones reproductivas, incluida la ovulación en las mujeres y la espermatogénesis en los hombres .
Comparación Con Compuestos Similares
Compuestos similares
Gonadotropina coriónica humana (hCG): Al igual que el acetato de gonadorelina, la hCG se utiliza para estimular la liberación de hormonas reproductivas.
Acetato de leuprolida: Otro agonista de la GnRH que se utiliza para tratar afecciones sensibles a las hormonas.
Singularidad
El acetato de gonadorelina es único en su capacidad de imitar con precisión la liberación pulsátil natural de la GnRH, lo que lo hace particularmente útil para fines diagnósticos y para tratar afecciones relacionadas con la deficiencia de GnRH .
Actividad Biológica
Gonadorelin acetate is a synthetic analog of gonadotropin-releasing hormone (GnRH), which plays a crucial role in regulating reproductive functions by stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland. This article explores the biological activity of this compound, including its pharmacodynamics, clinical efficacy, and research findings.
This compound mimics the action of endogenous GnRH, which is essential for normal reproductive function. It acts primarily through the following mechanisms:
- Stimulation of Gonadotropins : Gonadorelin stimulates the synthesis and release of LH and FSH, which are critical for ovarian follicular development, ovulation, and corpus luteum maintenance in females, as well as spermatogenesis in males .
- Pulsatile Administration : The effectiveness of gonadorelin is highly dependent on its administration in a pulsatile manner. This mimics the natural secretion pattern of GnRH from the hypothalamus, which is necessary for proper gonadal function .
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Half-life : The initial half-life ranges from 2 to 10 minutes, while the terminal half-life is between 10 to 40 minutes .
- Clearance : High clearance rates (500-1500 L/day) have been observed, indicating rapid elimination from the bloodstream .
- Volume of Distribution : A modest volume of distribution (9-15 L) suggests that gonadorelin predominantly acts at its site of action in the anterior pituitary .
Clinical Efficacy
Clinical studies have demonstrated the efficacy of this compound in various conditions:
- Primary Hypothalamic Amenorrhea : In a study involving 48 patients with primary hypothalamic amenorrhea, 94% (45/48) ovulated after treatment with pulsatile this compound, and 58% (25/43) achieved pregnancy .
- Delayed Puberty and Infertility : Gonadorelin is used to treat delayed puberty and infertility due to hypogonadotropic hypogonadism by inducing physiological levels of gonadotropins .
Research Findings
Several studies have explored the biological effects and applications of this compound:
- Comparison with Other GnRH Analogs : A study comparing gonadorelin with lecirelin and buserelin indicated that all three analogs effectively induced ovulation in cattle, but gonadorelin showed a lower LH release compared to lecirelin at certain doses .
- Stability Studies : Research on the stability of gonadorelin in aqueous solutions indicated that it maintains maximum stability at a pH around 5.0, with acetate enhancing stability compared to phosphate buffers .
Data Tables
The following table summarizes key pharmacokinetic parameters and clinical outcomes associated with this compound:
Parameter | Value |
---|---|
Initial Half-life | 2-10 minutes |
Terminal Half-life | 10-40 minutes |
Clearance | 500-1500 L/day |
Volume of Distribution | 9-15 L |
Ovulation Rate (Hypothalamic Amenorrhea) | 94% (45/48 patients) |
Pregnancy Rate (after treatment) | 58% (25/43 patients) |
Case Study 1: Treatment of Hypothalamic Amenorrhea
A clinical trial involving women diagnosed with primary hypothalamic amenorrhea demonstrated that pulsatile administration of gonadorelin effectively restored ovulatory function. The study highlighted that even patients who had previously failed other induction methods responded positively to this treatment.
Case Study 2: Induction of Ovulation in Cattle
In veterinary applications, gonadorelin has been used successfully to synchronize estrus and induce ovulation in cattle. The comparative study showed that while all tested GnRH analogs were effective, variations in LH response suggested different protocols might be optimized for specific situations.
Propiedades
IUPAC Name |
acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H75N17O13.C2H4O2/c1-29(2)19-38(49(80)67-37(9-5-17-60-55(57)58)54(85)72-18-6-10-43(72)53(84)62-25-44(56)75)66-46(77)26-63-47(78)39(20-30-11-13-33(74)14-12-30)68-52(83)42(27-73)71-50(81)40(21-31-23-61-35-8-4-3-7-34(31)35)69-51(82)41(22-32-24-59-28-64-32)70-48(79)36-15-16-45(76)65-36;1-2(3)4/h3-4,7-8,11-14,23-24,28-29,36-43,61,73-74H,5-6,9-10,15-22,25-27H2,1-2H3,(H2,56,75)(H,59,64)(H,62,84)(H,63,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,82)(H,70,79)(H,71,81)(H4,57,58,60);1H3,(H,3,4)/t36-,37-,38-,39-,40-,41-,42-,43-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGCGMRBZPXEPOZ-HBBGHHHDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H79N17O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30198161 | |
Record name | Gonadorelin monoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30198161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1242.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34973-08-5, 499785-55-6, 71447-49-9 | |
Record name | Gonadorelin acetate anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034973085 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gonadorelin monoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0499785556 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gonadorelin monoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30198161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Luteinizing hormone releasing hormone human acetate salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-oxo-l-prolyl-l-histidyl-l-tryptophyl-l-seryl-l-tyrosyl-l-glycyl-l-Lleucyl-l-arginyl-l-prolyl-glycinamide acetate (salt) hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How does gonadorelin acetate interact with its target and what are its downstream effects?
A1: this compound mimics the action of gonadotropin-releasing hormone (GnRH), binding to and activating GnRH receptors in the anterior pituitary gland [, , , , , ]. This activation triggers the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) [, ], crucial hormones in regulating reproductive processes. In females, LH surges induce ovulation and promote corpus luteum (CL) development, which secretes progesterone [, , , , ]. In males, LH stimulates testosterone production []. FSH, in both sexes, plays a role in follicular development and spermatogenesis.
Q2: Can this compound be used to induce ovulation in species other than humans?
A2: Yes, this compound is widely used in veterinary medicine to induce ovulation in various species, including cattle [, , , , , , , ], sheep [, , ], and llamas [, ]. Its ability to stimulate LH release makes it a valuable tool for controlling reproductive cycles in livestock.
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C55H75N17O13 • C2H4O2. Its molecular weight is 1182.3 g/mol.
Q4: How stable is this compound in solution?
A4: Research has shown that this compound exhibits good stability in solution. It remains stable for at least 45 days when reconstituted and stored at either 24°C or 37°C [].
Q5: Are there any known issues with impurities or degradation products of this compound?
A5: While this compound itself is generally safe, early studies highlighted concerns about impurities and degradation products in certain GnRH formulations. These impurities were linked to adverse reactions in patients receiving pulsatile GnRH therapy []. This emphasizes the importance of using high-purity this compound to minimize potential side effects.
Q6: How is this compound used in the diagnosis of central precocious puberty?
A6: this compound is used in the LH-RH stimulation test to diagnose central precocious puberty. Intravenous administration of this compound stimulates a surge in LH release in individuals with central precocious puberty, confirming the diagnosis [].
Q7: Can this compound be used to treat cystic ovarian follicles (COF) in cattle?
A7: Research suggests that intramuscular injections of this compound, alone or in combination with d-cloprostenol, can effectively treat COF in dairy cattle, showing improved cure rates compared to control groups or treatment with intravaginal progesterone devices [].
Q8: Does the timing of this compound administration impact pregnancy outcomes in cattle?
A8: Studies on cattle have revealed that the timing of this compound administration during estrus synchronization protocols can significantly affect ovulation rates, pregnancy rates, and pregnancy loss. For instance, administering this compound on Day 5 after insemination with in vitro-produced embryos led to increased progesterone levels and reduced pregnancy loss []. Furthermore, inducing an accessory corpus luteum (CL) with this compound on Day 5 after artificial insemination improved pregnancy outcomes, while inducing it on Day 7 or 21 did not show any beneficial effects [].
Q9: Does the dose of this compound impact its effectiveness in synchronization protocols?
A9: Research suggests that increasing the dose of this compound at the start of a 5-day CO-Synch protocol in heifers can increase the ovulatory response, although it does not necessarily translate to improved fertility []. This highlights the complex interplay of factors influencing reproductive outcomes.
Q10: Can this compound be used to treat ovarian inactivity in dairy cows?
A10: Studies have investigated the use of this compound to treat ovarian inactivity in dairy cows []. While the results of these studies are not included in the provided summaries, they highlight the potential for this compound to address reproductive challenges in cattle.
Q11: What are the advantages of using a shortened progesterone/estradiol-based protocol (J-Synch) with this compound in beef cows?
A11: The J-Synch protocol, which involves a shorter progesterone device insertion period and a lengthened proestrus phase, has been shown to improve pregnancy rates in beef cows compared to conventional 7-day estradiol-based protocols [, , ]. Additionally, combining estrus detection with fixed-time artificial insemination in the J-Synch protocol can further enhance pregnancy outcomes [].
Q12: How does the presence of a corpus luteum (CL) affect LH release and ovulation in response to this compound?
A12: Research indicates that the presence of a CL at the time of this compound administration can suppress LH release and reduce the ovulatory response in cows []. This finding highlights the importance of considering the physiological state of the animal when designing synchronization protocols.
Q13: Can this compound be used to induce ovulation in llamas?
A13: Yes, studies have demonstrated that intramuscular administration of this compound can effectively induce ovulation in llamas [, ].
Q14: Can this compound treatment improve pregnancy outcomes in heifers that fail to express estrus after a synchronization protocol?
A15: A study in beef heifers revealed that administering this compound at the time of artificial insemination in heifers that failed to exhibit estrus after an estradiol-based synchronization protocol led to increased pregnancy rates compared to untreated controls []. This suggests a potential strategy to improve fertility in such cases.
Q15: Can this compound be used to treat hypothalamic hypogonadism in humans?
A16: A case report demonstrated successful treatment of hypothalamic hypogonadism in a 29-year-old male following surgery for craniopharyngioma using pulsatile subcutaneous administration of this compound []. The patient's testosterone levels normalized after six months of treatment, and he later fathered children, suggesting recovery of gonadal function.
Q16: How does the administration of this compound affect erythropoiesis?
A17: A study observed increased reticulocyte counts and erythropoietin levels in some individuals after intranasal administration of this compound, suggesting a potential role in stimulating erythropoiesis [].
Q17: What methods are available for synthesizing this compound?
A18: Traditional methods for peptide synthesis, such as solid-phase peptide synthesis, have been used to produce this compound []. More recently, specific microwave synthesis methods have been developed, offering advantages like shorter reaction times, higher yields, and fewer byproducts [].
Q18: Can ultrasonography be used to evaluate superovulatory response in sheep treated with this compound?
A19: Research has shown that ultrasonography can accurately estimate the number of corpora lutea present in sheep ovaries following a superovulation protocol involving this compound []. This non-invasive technique can avoid unnecessary surgeries and optimize donor use.
Q19: Are there any alternative protocols for superovulation in sheep that involve this compound?
A20: Studies have investigated the possibility of simplifying the follicle-stimulating hormone protocol for superovulation in sheep by using a shorter duration of FSH administration in conjunction with this compound and other hormones []. These findings can potentially optimize superovulation protocols.
Q20: Can follicular ablation and this compound treatment be used to improve recipient synchrony for embryo transfer in heifers?
A21: Research indicates that follicular aspiration combined with this compound treatment can induce more synchronous ovulation in heifers and increase the number of recipients suitable for embryo transfer at Day 10 []. This highlights the potential for improving synchronization protocols.
Q21: How does the use of different media for loading in vitro-produced embryos into straws affect pregnancy outcomes in heifers treated with this compound?
A22: A study demonstrated that using either holding media (Vigro Holding Plus) or SOFaaci-HEPES for loading fresh in vitro-produced embryos into straws does not significantly affect pregnancy establishment or maintenance in heifers treated with this compound for synchronization []. This finding provides valuable information for optimizing embryo transfer procedures.
Q22: Can simultaneous administration of this compound and cloprostenol improve treatment outcomes for cystic ovarian follicles in dairy cattle?
A23: Research has explored the efficacy of treating cystic ovarian follicles in dairy cattle with simultaneous administration of this compound and cloprostenol []. While this approach resulted in lower milk progesterone levels and a higher clinical response rate compared to this compound alone, further research is needed to determine its overall impact on reproductive performance.
Q23: How does the timing of estrus expression after progesterone withdrawal affect pregnancy rates in beef cattle treated with this compound?
A24: Studies have shown that beef cattle exhibiting estrus between progesterone withdrawal and fixed-time artificial insemination have higher pregnancy rates []. This emphasizes the importance of considering estrus expression when evaluating the efficacy of synchronization protocols involving this compound.
Q24: Can this compound be used to improve pregnancy rates in recipient cows transferred with in vitro-produced embryos?
A25: Research suggests that the use of a shortened progesterone/estradiol-based protocol (J-Synch) with this compound can increase pregnancy rates in recipient cows transferred with in vitro-produced embryos [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.